Currently, there is no published research article describing the specific synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. The patent application mentioning this compound as a potential therapeutic agent for centronuclear myopathies does not disclose the detailed synthetic procedure.
The current research on N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide primarily focuses on its potential as a therapeutic agent for centronuclear myopathies. Further research is needed to determine its efficacy, safety profile, and potential for clinical translation.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: